molecular formula C6H4O5-2 B1262836 (3Z)-2-oxohex-3-enedioate

(3Z)-2-oxohex-3-enedioate

Cat. No.: B1262836
M. Wt: 156.09 g/mol
InChI Key: QTHJXLFFFTVYJC-UPHRSURJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-2-oxohex-3-enedioate is 2-Oxohex-3-enedioate in which the C=C double bond has Z configuration;  principal microspecies at pH 7.3. It is a conjugate base of a (3Z)-2-oxohex-3-enedioic acid.

Scientific Research Applications

  • Structural and Reactivity Analyses : A study focused on the structural, vibrational, electronic, NMR, NLO, reactivity, and structural aspects of a compound similar to (3Z)-2-oxohex-3-enedioate, highlighting its high reactivity, stability, charge delocalization, and good nonlinear optical activity (Sridevi & Velraj, 2013).

  • Efficient Synthesis : Research on the efficient and stereospecific synthesis of (z)-Hex-3-enedioic acid, a key intermediate in the synthesis of related compounds, was achieved through a short procedure involving sequential oxidations (Perlman & Albeck, 2000).

  • Synthesis and Stereochemistry : The synthesis and stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives, including studies on the n.m.r. spectra of these isomers, provide insights into the molecular behavior of related compounds (Brettle et al., 1973).

  • Synthesis of Derivatives : Another study demonstrates the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives from 3-substituted diethyl pent-2-enedioates, showcasing the versatility of these compounds in chemical synthesis (Kvitu, 1990).

  • Catalysis in NOx Removal : The use of specific catalysts, such as FeZSM-5, in the removal of NOx from combustion streams, where the related compounds might play a role in the catalyst's structure or function, was explored (Feng & Hall, 1997).

  • Photoluminescence Properties : A study focused on the photoluminescence properties of coordination polymer compounds involving related chemical structures, highlighting their potential in materials science applications (Yu et al., 2006).

  • Diastereoselective Assembly : Research into the diastereoselective assembly of helicates incorporating a hexadentate chiral scaffold suggests applications in complex molecular assembly and design (Constable et al., 2010).

Properties

Molecular Formula

C6H4O5-2

Molecular Weight

156.09 g/mol

IUPAC Name

(Z)-2-oxohex-3-enedioate

InChI

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/p-2/b2-1-

InChI Key

QTHJXLFFFTVYJC-UPHRSURJSA-L

Isomeric SMILES

C(/C=C\C(=O)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C(C=CC(=O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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